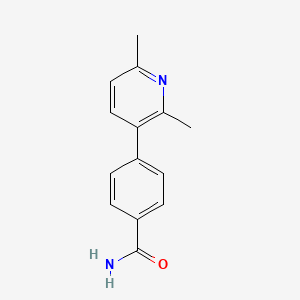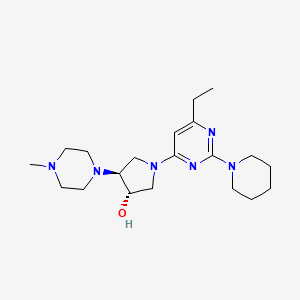![molecular formula C18H24N2O3 B3814586 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3814586.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide
Vue d'ensemble
Description
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'OPC-31260' and is a synthetic derivative of the natural product FR-901228. OPC-31260 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of OPC-31260 involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, OPC-31260 can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of HDACs can lead to increased acetylation of histones, which can alter chromatin structure and gene expression.
Biochemical and physiological effects:
Studies have shown that OPC-31260 can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, OPC-31260 has been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. In immunology, OPC-31260 has been shown to modulate the immune response by reducing the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
OPC-31260 has several advantages for use in lab experiments, including its potent anti-tumor activity and ability to induce changes in gene expression. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on OPC-31260, including its potential applications in combination therapies for cancer treatment. Additionally, further studies are needed to explore its effects on different types of cancer and its potential to modulate the immune response in autoimmune diseases. Finally, research is needed to optimize dosing and minimize potential toxicity.
Applications De Recherche Scientifique
OPC-31260 has been studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. Studies have shown that OPC-31260 exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, OPC-31260 has been found to have neuroprotective effects and can reduce inflammation in the brain. In immunology, OPC-31260 has been studied for its potential to modulate the immune response and reduce inflammation in autoimmune diseases.
Propriétés
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-12-16(19-18(22)15-7-10-23-11-8-15)13-20(17)9-6-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAULLNDFQSOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-{[(imidazo[1,2-a]pyridin-3-ylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3814505.png)

![2-(methylthio)-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)pyrimidine](/img/structure/B3814514.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3814527.png)
![N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814530.png)
![1-{2-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-2-oxoethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3814536.png)
![ethyl 3-(3-methoxybenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3814544.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3814554.png)
![N-[(1-hydroxycyclohexyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814568.png)

![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3814581.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B3814596.png)
![N-butyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3814609.png)